![molecular formula C20H20N4O8S3 B2477399 2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 868214-60-2](/img/structure/B2477399.png)
2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C20H20N4O8S3 and its molecular weight is 540.58. The purity is usually 95%.
BenchChem offers high-quality 2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The study by Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, revealing that these compounds showed significant antimicrobial activity. Specifically, they demonstrated more activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa than reference drugs, highlighting the potential of this chemical structure in developing antimicrobial agents Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V. (2015).
Synthesis Methodologies
Matloobi and Kappe (2007) developed an efficient microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, showcasing the potential of this chemical structure in facilitating the development of novel compounds through more efficient synthesis methods Matloobi, M., & Kappe, C. (2007).
Antioxidant Activity
A study by Kotaiah et al. (2012) synthesized a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds were evaluated for their in vitro antioxidant activity, with some demonstrating significant radical scavenging activity. This indicates the potential of derivatives of the compound for developing antioxidant agents Kotaiah, Y., Harikrishna, N., Nagaraju, K., & Venkata Rao, C. (2012).
Herbicide Potential
The rational design based on bioactive conformation analysis of pyrimidinylthiobenzoates, as conducted by He et al. (2007), targeted acetohydroxyacid synthase inhibitors, which are crucial for branched-chain amino acid biosynthesis. This study's findings provide a foundation for developing herbicides using the chemical structure of interest as a basis He, Y.-Z., Li, Y.-X., Zhu, X.-L., Xi, Z., Niu, C., Wan, J., Zhang, L., & Yang, G. (2007).
Dual Inhibitory Activity
Research by Gangjee et al. (2008) synthesized derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase. This study highlights the compound's potential in cancer treatment by inhibiting critical enzymes Gangjee, A., Qiu, Y., Li, W., & Kisliuk, R. (2008).
Mechanism of Action
Target of Action
MLS000680052, also known as “2-{[N-(4-{[(3-carboxypropyl)amino]sulfonyl}phenyl)carbamoyl]methylthio}-5-methyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidine-6-carboxylic acid”, targets dopamine D2 and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including mood, appetite, and sleep.
Mode of Action
MLS000680052 exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This inhibition leads to antiemetic effects, reducing the sensation of nausea and vomiting .
Biochemical Pathways
The inhibition of dopamine D2 and serotonin 5-HT3 receptors by MLS000680052 affects several biochemical pathways. These include the dopamine and serotonin pathways, which are involved in mood regulation and gastrointestinal motility . The exact downstream effects of these pathway alterations are still under investigation.
Pharmacokinetics
Similar compounds are known to be orally bioavailable and to undergo metabolism in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The molecular and cellular effects of MLS000680052’s action are primarily its antiemetic effects due to the inhibition of dopamine D2 and serotonin 5-HT3 receptors . This results in a reduction in the sensation of nausea and vomiting, which can be particularly beneficial in conditions like gastroesophageal reflux disease and in patients undergoing chemotherapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MLS000680052. Factors such as pH levels, temperature, and the presence of other substances can affect the stability and efficacy of the compound . For instance, extreme temperatures might degrade the compound, reducing its effectiveness. Additionally, the presence of certain substances in the body, such as other medications, could potentially interact with MLS000680052, altering its effectiveness or causing side effects. Therefore, it’s crucial to consider these factors when administering MLS000680052.
properties
IUPAC Name |
2-[2-[4-(3-carboxypropylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O8S3/c1-10-15-17(28)23-20(24-18(15)34-16(10)19(29)30)33-9-13(25)22-11-4-6-12(7-5-11)35(31,32)21-8-2-3-14(26)27/h4-7,21H,2-3,8-9H2,1H3,(H,22,25)(H,26,27)(H,29,30)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEZAYSQXMJADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

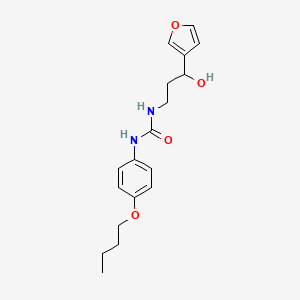

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)
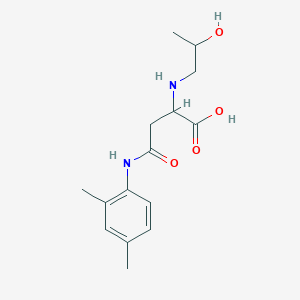
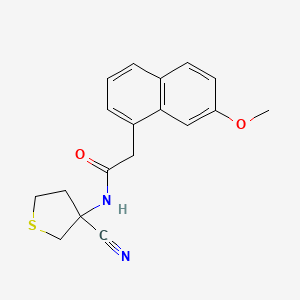
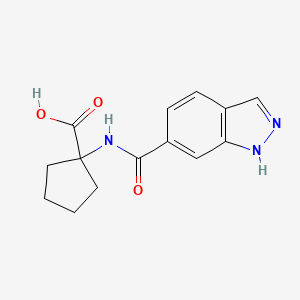
![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)
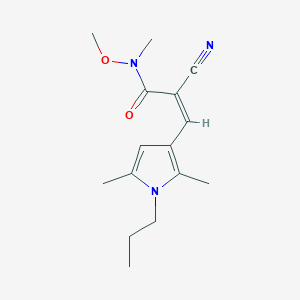
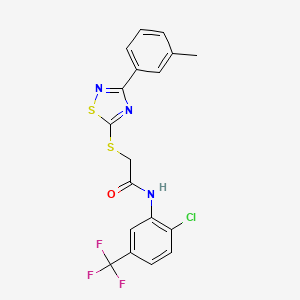
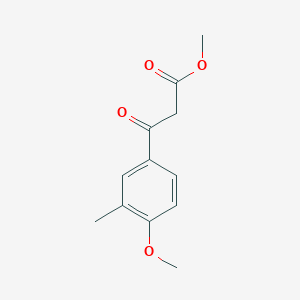
![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)
![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)

![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)